molecular formula C13H9NO4S B1415333 Methyl 3-[5-(1,3-oxazol-5-yl)-2-furyl]thiophene-2-carboxylate CAS No. 2197056-81-6

Methyl 3-[5-(1,3-oxazol-5-yl)-2-furyl]thiophene-2-carboxylate

Cat. No.: B1415333
CAS No.: 2197056-81-6
M. Wt: 275.28 g/mol
InChI Key: CKCSLDZLKOOYBI-UHFFFAOYSA-N
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Description

Methyl 3-[5-(1,3-oxazol-5-yl)-2-furyl]thiophene-2-carboxylate is a useful research compound. Its molecular formula is C13H9NO4S and its molecular weight is 275.28 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

Methyl 3-[5-(1,3-oxazol-5-yl)-2-furyl]thiophene-2-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s oxazole ring is known for its biological activity, which includes antimicrobial, anticancer, and anti-inflammatory properties . It interacts with enzymes such as cyclooxygenase and lipoxygenase, inhibiting their activity and thereby reducing inflammation and pain. Additionally, the furan and thiophene rings contribute to the compound’s ability to bind to proteins and nucleic acids, influencing various biochemical pathways.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . It also affects the expression of genes involved in inflammation and immune response, thereby modulating the body’s defense mechanisms. Furthermore, the compound’s interaction with cellular receptors and enzymes can alter metabolic pathways, leading to changes in energy production and utilization.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces . This binding can result in the inhibition or activation of enzyme activity, leading to changes in biochemical pathways. For example, the compound’s interaction with cyclooxygenase enzymes inhibits the production of prostaglandins, which are mediators of inflammation and pain. Additionally, the compound can influence gene expression by binding to transcription factors and altering their activity, thereby regulating the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or acidic conditions . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and gene expression changes. The degradation products of the compound may also have biological activity, which can complicate the interpretation of long-term effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit inflammation and pain without causing significant adverse effects . At higher doses, the compound can exhibit toxic effects, including liver and kidney damage, gastrointestinal disturbances, and hematological changes. Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, and further increases in dosage lead to toxicity. These findings highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is primarily metabolized in the liver by cytochrome P450 enzymes, which catalyze its oxidation and reduction . The resulting metabolites can be further conjugated with glucuronic acid or sulfate, facilitating their excretion from the body. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing overall biochemical homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins and be distributed to various cellular compartments. The compound’s distribution can affect its localization and accumulation, influencing its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, the compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, where it can affect energy production and metabolic processes. The subcellular localization of the compound can determine its specific biological effects and therapeutic applications.

Properties

IUPAC Name

methyl 3-[5-(1,3-oxazol-5-yl)furan-2-yl]thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO4S/c1-16-13(15)12-8(4-5-19-12)9-2-3-10(18-9)11-6-14-7-17-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKCSLDZLKOOYBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)C2=CC=C(O2)C3=CN=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3-[5-(1,3-oxazol-5-yl)-2-furyl]thiophene-2-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.